Octane, 1-ethoxy-3,7-dimethyl-, with the chemical formula and CAS number 22810-10-2, is an ether compound notable for its pleasant floral odor and potential applications in various scientific fields. It is classified as an ether due to the presence of an ethoxy group (-O-CH2CH3) attached to a branched octane backbone.
Octane, 1-ethoxy-3,7-dimethyl- falls under the category of aliphatic ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound is part of a larger family of compounds known for their utility as solvents and reagents in organic synthesis.
The synthesis of Octane, 1-ethoxy-3,7-dimethyl- can be achieved through several methods:
A common synthetic route involves heating a mixture of 3,7-dimethyl-1-octanol with ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions to facilitate ether formation .
The molecular structure of Octane, 1-ethoxy-3,7-dimethyl- can be represented as follows:
The structure features a central octane chain with two methyl groups at positions 3 and 7, along with an ethoxy group at position 1 .
Octane, 1-ethoxy-3,7-dimethyl- can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Octane, 1-ethoxy-3,7-dimethyl- primarily involves its role as a solvent that enhances the solubility and reactivity of other compounds. Its pleasant odor is attributed to its interaction with olfactory receptors, which may trigger sensory responses linked to fragrance perception .
The compound is stable under normal conditions but may react under extreme conditions such as high temperatures or in the presence of strong acids/bases .
Octane, 1-ethoxy-3,7-dimethyl-, has numerous applications across various fields:
The introduction of the ethoxy group (–OCH₂CH₃) into the 3,7-dimethyloctane skeleton employs nucleophilic substitution and etherification pathways. A prominent method involves the reaction of dihydrocitronellol derivatives with ethanol under acidic catalysis, producing the target ether via dehydration [7]. Alternatively, advanced etherification leverages organometallic intermediates: Tetrahydropyranyl (THP) monoperoxyacetals react with organolithium or Grignard reagents (e.g., ethylmagnesium bromide), facilitating electrophilic alkoxyl ("RO⁺") transfer. This method achieves >70% yield in ethoxy group installation under optimized conditions (0°C, THF solvent), as confirmed by kinetic studies of O–O bond insertion mechanisms [2]. The electrophilic transfer avoids radical intermediates, favoring an S~N~2-like pathway for primary alkoxides (Table 1).
Table 1: Etherification Methods for Ethoxy Group Installation
Method | Reagents/Conditions | Yield (%) | Key Limitation |
---|---|---|---|
Acid-Catalyzed Dehydration | Dihydrocitronellol + EtOH/H⁺ | 60–75 | Competing olefin formation |
Monoperoxyacetal Displacement | EthylMgBr + THP peroxyacetal, 0°C | 70–85 | Strict anhydrous requirements |
Precise placement of methyl groups at C3 and C7 relies on alkylation of carbonyl precursors or terpene intermediates. The 3,7-dimethyloctane backbone is derived from citronellal or dihydrocitronellol, where the C7 methyl is inherent to the terpenoid structure [7]. Alkylation at C3 employs carbanion chemistry: Deprotonation of 7-methyloctan-3-one derivatives (e.g., using LDA) generates an enolate, which undergoes methylation with iodomethane. Steric control ensures monoalkylation, though overalkylation can occur if stoichiometry exceeds 1:1 [6]. For industrial-scale synthesis, catalytic hydrogenation of citronellol derivatives (e.g., using PtO₂) simultaneously saturates double bonds and retains the ethoxy group, achieving >90% selectivity at 50–100 bar H₂ [7].
Catalyst selection critically governs efficiency in key substitution steps. Lewis acids (e.g., ZnCl₂, FeCl₃) enhance electrophilicity in ether-forming reactions, particularly for secondary alkoxides where steric hindrance impedes substitution [2]. Organometallic complexes exhibit nuanced reactivity: Organolithium reagents (e.g., n-BuLi) react rapidly with monoperoxyacetals at −78°C but require stoichiometric use, whereas Grignard reagents (e.g., ethylMgBr) tolerate milder temperatures (0°C) and show superior scalability despite slower kinetics [2]. Catalytic side-reactions include:
Table 2: Catalytic Systems for Nucleophilic Substitution
Catalyst/Reagent | Reaction Rate (k, rel.) | Byproduct Formation (%) | Optimal Solvent |
---|---|---|---|
n-BuLi (2 equiv) | 1.0 (baseline) | 5–8 | THF |
EthylMgBr + LiCl | 0.6 | 2–4 | THF |
EtMgBr (neat) | 0.3 | 10–15 | Diethyl ether |
Industrial translation faces hurdles in reagent handling, purification, and cost management. Key challenges include:
Table 3: Industrial Process Optimization Parameters
Challenge | Conventional Approach | Optimized Approach | Yield Gain |
---|---|---|---|
Peroxide decomposition | Batch reactor (ΔT = 20°C) | Continuous flow (ΔT = 2°C) | +12% |
Salt waste | Aqueous quench | Solvent extraction (hexane) | Reduced Mg²⁺/Li⁺ load |
Product isolation | Atmospheric distillation | Vacuum distillation | Purity >99% |
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